

how to remove sodium chloride from a protein sample

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Compound of Interest

Compound Name: *Sodium Chloride*

Cat. No.: *B10761155*

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Technical Support Center: Protein Desalting

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing **sodium chloride** (NaCl) from protein samples.

Comparison of Protein Desalting Methods

Method	Principle	Typical Protein Recovery	Processing Time	Salt Removal Efficiency	Key Advantages	Key Disadvantages
Dialysis	Diffusion across a semi-permeable membrane based on a concentration gradient.	> 90%	4 hours to overnight	High (>95%)	Gentle, simple setup, suitable for various sample volumes.	Slow, requires large volumes of buffer, potential for sample dilution or concentration, risk of protein loss with dilute samples. [1] [2]
Size Exclusion Chromatography (SEC) / Gel Filtration	Separation of molecules based on size as they pass through a column packed with a porous resin. [3] [4]	> 95% [5]	< 5 minutes per sample [5]	High (>95%)	Fast, high recovery, can be used for buffer exchange.	Potential for sample dilution, requires specialized columns and equipment. [2] [6] [7] [3] [8]
Diafiltration	Ultrafiltration-based method that removes small molecules	> 90%	Fast (minutes to hours)	Very High (>99.5% with 6 dia volumes) [9]	Fast, efficient, can concentrate the sample simultaneously	Requires specialized equipment (TFF system), potential for

by washing the sample with a new buffer.[9] usually, scalable. [10][11] membrane fouling or protein aggregation.[9][10]

	Altering solvent conditions (e.g., adding acetone) to decrease protein solubility, followed by centrifugation to pellet the protein and remove the salt-containing supernatant.[12]	70-90%[8]	~1.5 - 2 hours	High (>95%)	Concentrates the protein sample, effective for removing various contaminants.[12]	Risk of protein denaturation and irreversible precipitation, potential for incomplete resolubilization.[12]
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Experimental Protocols

Dialysis

This protocol describes a standard procedure for removing NaCl from a protein sample using dialysis tubing.

Materials:

- Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
- Dialysis clips

- Dialysis buffer (the desired final buffer for the protein sample)
- Large beaker
- Stir plate and stir bar

Procedure:

- Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it according to the manufacturer's instructions.
- Secure One End: Securely clamp one end of the tubing with a dialysis clip.
- Load the Sample: Pipette the protein sample into the open end of the tubing, leaving some space at the top.
- Secure the Second End: Remove excess air and clamp the second end of the tubing.
- Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume).[\[13\]](#) Place the beaker on a stir plate and stir gently at 4°C.
- Buffer Exchange: Change the dialysis buffer every 2-3 hours for a total of 2-3 changes. For complete desalting, a final dialysis step can be performed overnight at 4°C.
- Sample Recovery: Carefully remove the dialysis bag from the buffer, cut open one end, and pipette the desalted protein sample into a clean tube.

Size Exclusion Chromatography (Gel Filtration)

This protocol outlines the general steps for desalting a protein sample using a pre-packed desalting column.

Materials:

- Pre-packed desalting column (e.g., PD-10)
- Equilibration/elution buffer (the desired final buffer)

- Centrifuge (for spin columns) or chromatography system
- Collection tubes

Procedure:

- Column Equilibration: Remove the storage solution from the column and equilibrate it with 3-5 column volumes of the desired buffer. This can be done by gravity flow, centrifugation, or using a chromatography system.
- Sample Application: Apply the protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the column bed volume for desalting).[\[7\]](#)
- Elution:
 - Gravity Flow/Chromatography System: Add elution buffer to the column and collect the fractions containing the desalted protein. The protein will elute in the void volume.
 - Spin Column: Place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the desalted sample.
- Fraction Analysis: If using gravity flow or a chromatography system, monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.

Diafiltration

This protocol provides a general workflow for desalting and buffer exchange using a tangential flow filtration (TFF) system.

Materials:

- Tangential flow filtration (TFF) system with an appropriate ultrafiltration membrane (MWCO should be at least 3-6 times smaller than the protein of interest).[\[9\]](#)
- Diafiltration buffer (the desired final buffer)

- Pressure-rated tubing

Procedure:

- System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then equilibrate with the diafiltration buffer.
- Sample Concentration (Optional): If the initial sample volume is large, concentrate the sample to a smaller volume by running the TFF system in concentration mode.
- Diafiltration (Constant Volume): Begin adding the diafiltration buffer to the sample reservoir at the same rate that filtrate is being removed. This maintains a constant volume and protein concentration while the salt is washed out.
- Buffer Exchange Volume: Continue the diafiltration process for a sufficient number of diavolumes (DV, where 1 DV is equal to the initial sample volume) to achieve the desired salt removal. Typically, 5-6 diavolumes are sufficient to remove over 99.5% of the initial salt.^[9]
- Final Concentration: After diafiltration, concentrate the protein to the desired final concentration.
- Sample Recovery: Recover the desalted and concentrated protein sample from the system.

Acetone Precipitation

This protocol describes a common method for precipitating proteins to remove salts.

Materials:

- Ice-cold acetone (-20°C)
- Microcentrifuge tubes
- Refrigerated microcentrifuge

Procedure:

- Chill the Sample: Place the protein sample in a microcentrifuge tube and chill on ice.

- Add Acetone: Add four volumes of ice-cold acetone to the protein sample.[14]
- Incubate: Vortex the mixture and incubate at -20°C for 60 minutes.[12]
- Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12][14]
- Remove Supernatant: Carefully decant and discard the supernatant containing the salt.
- Air-Dry Pellet: Allow the protein pellet to air-dry for 10-30 minutes to evaporate any residual acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.[15]
- Resuspend Pellet: Resuspend the protein pellet in the desired buffer.

Troubleshooting Guides & FAQs

Dialysis

Q: My protein precipitated during dialysis. What happened?

A: Protein precipitation during dialysis can be caused by several factors:

- Low Salt Concentration: Some proteins require a certain salt concentration to remain soluble. Dialyzing against a buffer with very low or no salt can cause them to precipitate.[13] Try dialyzing against a buffer with a low, non-interfering salt concentration (e.g., 25-50 mM NaCl).
- pH Close to pI: If the pH of the dialysis buffer is close to the isoelectric point (pI) of your protein, its net charge will be close to zero, reducing solubility and leading to precipitation. [13] Ensure the buffer pH is at least one unit above or below the protein's pI.
- High Protein Concentration: Very high protein concentrations can lead to aggregation and precipitation, especially when the buffer composition is changed.[13][16] Consider diluting the protein sample before dialysis and concentrating it afterward if necessary.
- Sudden pH Changes: Drastic changes in pH between the sample and the dialysis buffer can cause protein denaturation and precipitation.[13] A stepwise dialysis with intermediate pH buffers can help.

Q: My sample volume increased/decreased significantly after dialysis. How can I prevent this?

A: Changes in sample volume are due to osmosis. If the solute concentration inside the dialysis bag is higher than in the buffer, water will move into the bag, increasing the volume. Conversely, if the buffer has a higher solute concentration, water will move out. To minimize volume changes, ensure that the osmolarity of the dialysis buffer is similar to that of the sample, excluding the salt you want to remove.

Q: I lost a significant amount of my protein during dialysis. Why?

A: Protein loss can occur due to non-specific binding to the dialysis membrane, especially with dilute protein samples (<0.1 mg/mL).^[1] To prevent this, you can add a "carrier" protein like BSA to your sample, if it doesn't interfere with downstream applications. Also, ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein to prevent its loss through the pores.

Size Exclusion Chromatography (Gel Filtration)

Q: My protein is diluted after desalting. How can I minimize this?

A: Sample dilution is inherent to the technique. To minimize it, use a column with a bed volume that is appropriately sized for your sample volume (generally 4 to 20 times the sample volume).^[4] Applying a sample volume that is at the higher end of the recommended range for the column (up to 30% of the bed volume) can also reduce the dilution factor.^[7] Alternatively, you can concentrate the desalted sample using methods like ultrafiltration.

Q: There is still salt in my protein sample after desalting. What should I do?

A: This can happen if the column is overloaded with sample or if the sample volume is too large relative to the column bed volume.^[4] To improve salt removal, you can either reduce the sample volume or pass the collected protein fraction through a second, fresh desalting column.

Q: My protein recovery is low. What could be the reason?

A: Low recovery can be due to non-specific adsorption of the protein to the chromatography resin. Ensure the buffer has an appropriate ionic strength (a low concentration of salt, like 25

mM NaCl, can help prevent ionic interactions with the matrix).[7] Also, check that your protein is not precipitating on the column.

Diafiltration

Q: My protein recovery is low after diafiltration. Where did it go?

A: Low protein recovery can be due to a few factors:

- Membrane Adsorption: The protein may be binding to the surface of the ultrafiltration membrane. Using a membrane made of a low-protein-binding material like polyethersulfone (PES) can help.[17]
- Aggregation and Precipitation: Changes in protein concentration or buffer composition during diafiltration can lead to aggregation and precipitation.[9] This can cause the protein to be retained on the membrane or in the system.
- Incorrect MWCO: If the membrane's MWCO is too close to the molecular weight of your protein, some of it may be lost in the permeate. A general rule is to choose a membrane with an MWCO that is 3-6 times smaller than your protein's molecular weight.[9]

Q: The filtration rate is very slow. What can I do?

A: A slow filtration rate is often due to membrane fouling or concentration polarization.[10]

- Membrane Fouling: This is the irreversible binding of molecules to the membrane. Cleaning the membrane according to the manufacturer's protocol can restore flow rates.
- Concentration Polarization: This is a reversible accumulation of protein at the membrane surface. Increasing the tangential flow rate (cross-flow) can help to sweep away the accumulated protein and improve the filtration rate. Optimizing the transmembrane pressure (TMP) is also important.

Protein Precipitation

Q: My protein pellet won't redissolve after precipitation. What can I do?

A: This is a common issue and is often due to protein denaturation.

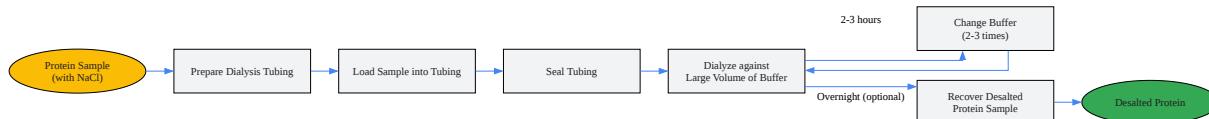
- Avoid Over-drying: Do not let the pellet dry for too long, as this can make it very difficult to resolubilize.[15]
- Use a Stronger Buffer: Try to resuspend the pellet in a buffer containing denaturants like urea or guanidinium chloride, or detergents like SDS, if compatible with your downstream application.[12]
- Sonication: Gentle sonication can sometimes help to break up the pellet and aid in resolubilization.

Q: My protein recovery is low after precipitation. How can I improve it?

A: Incomplete precipitation or loss of the pellet during supernatant removal can lead to low recovery.

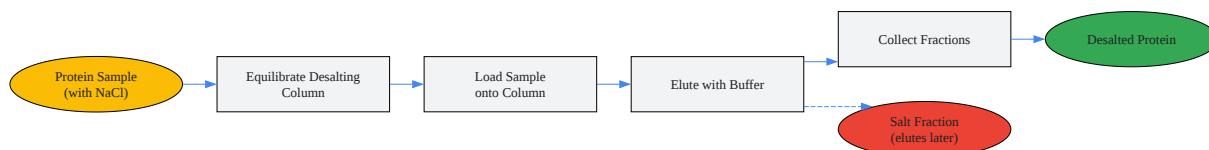
- Optimize Incubation: Ensure the incubation time and temperature are sufficient for complete precipitation.
- Careful Supernatant Removal: Be very careful when decanting the supernatant to avoid dislodging the pellet. You can use a pipette to remove the final traces of the supernatant.
- Second Precipitation: You can perform a second precipitation step on the supernatant to recover any protein that did not pellet in the first round, although this may not be practical in all cases.

Visualizations



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Caption: Workflow for protein desalting using dialysis.

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Caption: Workflow for size exclusion chromatography.

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Caption: Workflow for protein desalting via diafiltration.

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Caption: Workflow for protein desalting by precipitation.

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